Dopamine D2 Receptor Affinity Comparison: Aripiprazole vs. Brexpiprazole vs. Cariprazine
Aripiprazole demonstrates high-affinity binding at human dopamine D2 receptors with a Ki of 0.34 nM. In comparative analyses, brexpiprazole exhibits a Ki of 0.30 nM at D2, while cariprazine binds with a Ki of 0.49 nM at D2L and 0.69 nM at D2S [1]. This establishes aripiprazole's D2 affinity as intermediate between brexpiprazole and cariprazine among third-generation D2 partial agonists, with approximately 1.4-fold higher affinity than cariprazine for the D2L subtype.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.34 nM (D2) |
| Comparator Or Baseline | Brexpiprazole: Ki = 0.30 nM (D2); Cariprazine: Ki = 0.49 nM (D2L), 0.69 nM (D2S) |
| Quantified Difference | Aripiprazole D2 Ki is 1.13× higher than brexpiprazole and 1.44× higher affinity than cariprazine D2L |
| Conditions | In vitro radioligand binding assays using recombinant human dopamine D2 receptors expressed in heterologous cell systems |
Why This Matters
The specific D2 affinity value of aripiprazole determines its therapeutic window and distinguishes it from other D2 partial agonists, enabling researchers to select the appropriate tool compound for receptor occupancy studies based on precise binding constants rather than class-level assumptions.
- [1] ABILIFY (aripiprazole) Prescribing Information. Otsuka Pharmaceutical Co., Ltd. February 2018; Rexulti (brexpiprazole) Prescribing Information. Otsuka Pharmaceutical Co., Ltd. February 2018; Vraylar (cariprazine) Prescribing Information. Allergan USA, Inc. November 2017. Data compiled in PMC Table 1. View Source
